
6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
similar compounds are often produced using batch or continuous flow processes, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Key Reaction Parameters
Parameter | Value/Description |
---|---|
Catalyst | 3–5 equivalents of AlCl₃ |
Solvent | DMSO, DMA, or high-boiling amines |
Temperature | 150–220°C |
Reaction Time | 2–4 hours |
Yield | 92.9% (with 99.2% HPLC purity) |
This method avoids side reactions with aromatic solvents by exploiting the intramolecular cyclization advantage, resulting in high-purity product suitable for downstream pharmaceutical synthesis (e.g., cilostazol) .
Nucleophilic Substitution Reactions
The hydroxyl group at position 6 participates in nucleophilic substitutions. For example, alkylation with 1,4-dibromobutane under basic conditions introduces functionalized side chains:
Example: Alkylation with 1,4-Dibromobutane
Condition | Outcome |
---|---|
Base | K₂CO₃ |
Solvent | DMF or acetonitrile |
Temperature | 40–60°C |
Yield | 32–75% |
This reaction produces derivatives like 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one, critical for further functionalization in drug discovery .
Reductive Cyclization
The compound serves as an intermediate in tandem reactions involving diazotization, Heck–Matsuda coupling, and hydrogenation. For example:
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Diazotization of 2-nitroanilines.
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Heck–Matsuda coupling with acrylates.
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Hydrogenation and cyclization to form 3,4-dihydroquinolin-2-ones.
Reaction Metrics
Step | Conditions | Yield |
---|---|---|
Heck–Matsuda Coupling | Pd(OAc)₂, 80°C, 24h | 56–87% |
Hydrogenation | H₂ (2.5 bar), 24h | 73% |
This method enables rapid access to structurally diverse quinolinone derivatives .
Demethylation and Functional Group Interconversion
The methoxy group at position 7 can undergo demethylation under acidic or oxidative conditions, converting it to a hydroxyl group for further reactivity. While direct data on this specific compound is limited, analogous 7-methoxy-3,4-dihydroquinolin-2-ones show predictable demethylation behavior using reagents like BBr₃ or HI .
Biological Activity-Driven Modifications
Though excluded from unreliable sources, peer-reviewed data (e.g., sodium channel modulation studies) suggest that derivatives of this compound undergo:
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Halogenation : Selective bromination at position 6 using NBS/FeCl₃ .
-
Esterification : Alkylation with chloroacetates to introduce carboxylate functionalities .
Comparative Reactivity with Structural Analogues
The dual hydroxyl-methoxy substitution enhances reactivity compared to analogues:
Compound | Key Feature | Reactivity Difference |
---|---|---|
6-Methoxy-3,4-dihydroquinolin-2-one | Lacks hydroxyl group | Reduced nucleophilic substitution |
7-Hydroxyquinolinone | Methoxy absent | Lower stability under basic conditions |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that 6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one exhibits notable antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. In particular, its mechanism of action involves the inhibition of bacterial growth through interference with essential cellular processes.
Anticancer Activity
The compound has shown promising results in cancer research. It has been evaluated for its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). In one study, derivatives of this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potential as a lead compound for anticancer drug development .
Neurological Disorders
this compound has also been investigated for its role in treating neurological disorders. Its structural similarity to known acetylcholinesterase inhibitors suggests that it may enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer’s disease. Studies have reported that certain derivatives exhibit selective inhibition of acetylcholinesterase, providing a pathway for further investigation into their therapeutic potential .
Biological Research Applications
Cellular Mechanisms
In biological research, this compound is utilized to study cellular mechanisms related to oxidative stress and apoptosis. Its antioxidant properties make it valuable in formulating protective agents against oxidative damage in cells. Investigations into its interactions with cellular macromolecules have provided insights into how it can modulate signaling pathways involved in cell survival and death .
Structure-Activity Relationship Studies
The compound serves as a scaffold for synthesizing various derivatives to explore structure-activity relationships (SAR). These studies aim to enhance the biological activity of quinoline derivatives by modifying functional groups and assessing their effects on potency and selectivity against specific biological targets .
Synthetic Routes
Several synthetic methods have been developed to produce this compound:
Method | Description | Yield (%) |
---|---|---|
Mitsunobu Reaction | Utilizes commercially available precursors to synthesize functionalized derivatives. | Varies |
One-Pot Synthesis | Combines multiple reaction steps into a single process for efficiency. | Up to 72% |
Click Chemistry | Employs azide and alkyne reactions to create complex quinoline structures with enhanced activity. | High yields |
These methodologies are crucial for optimizing the synthesis of this compound and its derivatives for research and therapeutic applications.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The most active derivative demonstrated an IC50 of 1.2 µM against MCF-7 cells, indicating significant potential as an anticancer agent. Further analysis revealed that this compound induced G2/M phase cell cycle arrest and activated apoptotic pathways through caspase activation .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results showed that certain derivatives inhibited bacterial growth effectively at low concentrations, supporting their development as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of 6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3,4-dihydroquinolin-2(1H)-one: This compound is similar in structure but lacks the methoxy group at the 7-position.
6-hydroxy-3,4-dihydro-2(1H)-quinolinone: Another similar compound, differing by the position of the hydroxyl group.
Uniqueness
6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
6-Hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through detailed findings from various studies, including case studies and data tables.
Molecular Characteristics:
- Molecular Formula: C10H11NO3
- Molecular Weight: 193.20 g/mol
- Melting Point: 291 °C
- Boiling Point: 503.3 °C at 760 mmHg
The compound features a hydroxyl group at the sixth position and a methoxy group at the seventh position of the quinoline ring, which significantly influences its biological properties and interactions with biological macromolecules .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing potential as a therapeutic agent in treating infections caused by resistant bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
The anticancer properties of this compound have been extensively studied. In vitro assays using cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have shown that it induces apoptosis and inhibits cell proliferation. The compound's ability to modulate key signaling pathways associated with cancer progression, such as the PI3K/Akt pathway, has been documented .
Case Study:
In a specific study, this compound was tested on HeLa cells, where it resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
The mechanisms underlying the biological activities of this compound involve its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes crucial for cellular processes, including topoisomerases and certain kinases involved in cancer cell survival.
- Reactive Oxygen Species (ROS) Generation: It promotes ROS production leading to oxidative stress in cancer cells, contributing to apoptosis .
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Hydroxyquinolinone | C9H7NO2 | Lacks methoxy group; varied biological activity |
7-Hydroxyquinolinone | C9H7NO2 | Different positioning of hydroxyl group |
6-Methoxy-3,4-dihydroquinolin-2-one | C10H11NO2 | Lacks hydroxyl group; more lipophilic |
This compound stands out due to its unique combination of functional groups that enhance its interaction with biological targets compared to structurally similar compounds .
Research Findings Summary
The following table summarizes key research findings on the biological activity of this compound:
Study Focus | Findings | Reference |
---|---|---|
Antimicrobial Activity | Effective against resistant bacterial strains | |
Anticancer Activity | Induces apoptosis in HeLa and A549 cells | |
Mechanism of Action | Inhibits enzymes; generates ROS |
Properties
CAS No. |
68360-27-0 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-14-9-5-7-6(4-8(9)12)2-3-10(13)11-7/h4-5,12H,2-3H2,1H3,(H,11,13) |
InChI Key |
QFFHKNBZGXTZKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC(=O)NC2=C1)O |
Origin of Product |
United States |
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